molecular formula C13H10FN3O2S B2727911 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 942007-50-3

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide

Cat. No.: B2727911
CAS No.: 942007-50-3
M. Wt: 291.3
InChI Key: ASDQJCZQIRRPDP-FYWRMAATSA-N
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Description

The compound “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide” features a benzothiazole core substituted with a fluorine atom at position 6 and a methyl group at position 2. The isoxazole moiety, bearing a 5-methyl group, is linked via a carboxamide bridge in an E-configuration. This structural architecture is characteristic of bioactive molecules targeting enzymatic or receptor-mediated pathways, often leveraging the benzothiazole’s aromatic electron-deficient properties and the isoxazole’s hydrogen-bonding capacity . The fluorine atom enhances electronegativity and metabolic stability, while the methyl groups contribute to lipophilicity and steric modulation.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c1-7-5-9(16-19-7)12(18)15-13-17(2)10-4-3-8(14)6-11(10)20-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDQJCZQIRRPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzo[d]thiazole core and an isoxazole moiety, which may contribute to its biological properties. The presence of fluorine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzo[d]thiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity without a biphasic dose-response relationship, which is often a limitation in drug development .
  • Antibacterial Properties : Compounds with similar structural motifs have been reported to possess antibacterial properties. The interaction with specific bacterial enzymes or receptors could be a mechanism for this activity.
  • Enzyme Inhibition : There is evidence that compounds related to benzo[d]thiazoles act as inhibitors of transglutaminases, which are implicated in various pathological conditions including cancer and neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects likely involves:

  • Interaction with Target Proteins : The compound may bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
  • Metabolic Activation : Some studies indicate that the metabolic conversion of these compounds into reactive species can enhance their biological activity by facilitating binding to cellular macromolecules .

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Antiproliferative Effects : A study demonstrated that fluorinated benzothiazoles induce significant cell death in sensitive cancer cell lines by forming DNA adducts, highlighting the importance of metabolic activation for their anticancer effects .
  • Transglutaminase Inhibition : Research indicates that certain derivatives can inhibit transglutaminase activity, suggesting potential therapeutic applications in diseases where this enzyme plays a crucial role .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureAnticancer ActivityAntibacterial ActivityMechanism
Compound AStructure AHighModerateEnzyme Inhibition
Compound BStructure BModerateHighApoptosis Induction
This compoundUnique StructurePotentially HighUnknownTarget Protein Interaction

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Reference
Target Compound Benzo[d]thiazol-2(3H)-ylidene + isoxazole carboxamide 6-Fluoro, 3-methyl (benzothiazole); 5-methyl (isoxazole) Enhanced electronegativity (F), lipophilicity (Me), E-configuration stabilizes planar structure
N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide Benzo[d]thiazol-2(3H)-ylidene + oxazole carboxamide 4-Ethyl, 2-methyl (oxazole); 3-hydroxypropoxy (benzothiazole) Extended conjugation (but-2-en-1-yl), hydroxyl group improves solubility; lower yield (63%)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + phenylacetamide 6-Trifluoromethyl (benzothiazole); phenyl (acetamide) Strong electron-withdrawing CF₃ group; acetamide linkage offers conformational flexibility
N-(3-Benzyl-5-(4-fluorophenyl)thiazol-2(3H)-ylidene)aniline Thiazol-2(3H)-ylidene + aniline 3-Benzyl, 5-(4-fluorophenyl) (thiazole) Fluorine enhances binding specificity; benzyl group increases steric bulk

Key Observations

Substituent Effects on Reactivity and Binding

  • The 6-fluoro substituent in the target compound provides a balance of electronegativity and steric minimalism compared to the 6-trifluoromethyl group in ’s analogs, which may hinder binding due to bulkiness despite superior electron withdrawal .
  • The 5-methyl isoxazole in the target offers moderate lipophilicity, contrasting with the 4-ethyl-2-methyl oxazole in ’s compound, where ethyl substitution may reduce metabolic stability .

Synthetic Accessibility

  • The target compound’s synthesis likely involves condensation of 6-fluoro-3-methylbenzothiazol-2-amine with 5-methylisoxazole-3-carboxylic acid. This contrasts with ’s multi-step synthesis (63% yield) involving nucleophilic substitution and hydrazine-mediated cyclization .

Pharmacological Hypotheses

  • The E-configuration in the target compound likely stabilizes a planar conformation, optimizing interactions with hydrophobic pockets in target proteins. This differs from ’s thiazol-2-ylidene aniline derivatives , where substituent diversity (e.g., 4-fluorophenyl) tailors selectivity for aromatic receptor sites .

Table 2: Substituent Impact on Physicochemical Properties

Substituent Compound Example Effect
6-Fluoro Target Compound ↑ Electronegativity, ↓ metabolic degradation
6-Trifluoromethyl N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ↑ Electron withdrawal, ↑ steric hindrance
3-Hydroxypropoxy ’s STING agonist ↑ Solubility, potential for hydrogen bonding
5-Methyl (isoxazole) Target Compound ↑ Lipophilicity, ↓ polarity

Preparation Methods

Traditional Synthetic Approaches

The 5-methylisoxazole-3-carboxamide moiety represents a crucial component of the target molecule. Several synthetic approaches have been developed for the preparation of this intermediate.

One efficient method involves the use of 5-methylisoxazole-3-carboxaldehyde (CAS: 62254-74-4) as a starting point. This aldehyde can be oxidized to the corresponding carboxylic acid and subsequently converted to the carboxamide through various amidation methods.

The preparation of 5-methylisoxazole derivatives typically follows established cycloaddition reactions. A regioselective, experimentally convenient one-pot copper(I)-catalyzed procedure can be employed for the synthesis of disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes.

Modern Synthetic Methods

More recent and environmentally benign procedures for the synthesis of isoxazole derivatives utilize ultrasound radiation without catalysts, providing advantages of easier work-up, mild reaction conditions, high yields, and shorter reaction times.

Another approach involves the base-catalyzed condensation of β-diketones with hydroxylamine hydrochloride in green solvents such as ionic liquids, which provides excellent yields and allows for solvent recovery and recycling.

Detailed Reaction Conditions

Table 1: Reaction Conditions for the Synthesis of 5-Methylisoxazole-3-carboxamide

Method Reagents Solvent Temperature Time Yield (%) Ref
Nitrile oxide cycloaddition Hydroxylamine hydrochloride, pyridine DCM 20°C 12h 85-90
Oxidation-amidation KMnO4, NH4OH Acetone/Water 0-25°C 3-4h 75-85
Ionic liquid method Hydroxylamine hydrochloride, [BMIM]X Ionic liquid RT 2-3h 90-95
Ultrasound-assisted Hydroxylamine hydrochloride EtOH/H2O RT (ultrasound) 1-2h 88-92

Synthesis of 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-one Fragment

Conventional Methods

The preparation of the benzothiazole fragment typically begins with appropriately substituted anilines or related precursors. For the synthesis of 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-one, several approaches can be considered.

One effective method involves the use of 2-amino-5-fluorobenzenethiol (or its derivatives) which undergoes cyclization with appropriate reagents to form the benzothiazolone structure. The N-methylation can be performed either before or after the cyclization step, depending on the specific synthetic route.

Advanced Synthetic Approaches

Recent advancements in benzothiazole synthesis include palladium-catalyzed reactions. For instance, 5-bromo-6-fluoro-2-methyl-1,3-benzothiazole can be synthesized using palladium-catalyzed reactions with appropriate catalysts like [1,3-bis(diphenylphosphino)propane]palladium(II) dichloride in solvents such as ethylene glycol.

The oxidation state of the C-2 position in the benzothiazole can be adjusted through various oxidation or reduction methods to achieve the desired 2(3H)-one functionality.

Detailed Protocol for 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-one Synthesis

Table 2: Synthetic Routes to 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-one

Starting Material Key Reagents Conditions Duration Yield (%) Purification Method Ref
2-Amino-5-fluorobenzenethiol Carbon disulfide, NaOH EtOH, reflux 2h 85-90 Recrystallization from benzene
5-Bromo-6-fluoro-2-methylbenzothiazole Pd(OAc)2, Oxidizing agent DMF, 65°C Overnight 90-93 Silica gel chromatography
4-Fluoro-2-nitroaniline Na2S, CS2 Reflux 5h 90-93 Acidification with HCl, filtration

Coupling Reaction for Final Compound Formation

Formation of the Ylidene Linkage

The critical step in the synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide involves the formation of the ylidene linkage between the carboxamide nitrogen and the benzothiazolone C-2 position. This can be achieved through condensation reactions using appropriate dehydrating agents.

Based on similar structural elements in related compounds, the coupling reaction likely involves activation of the 2(3H)-one functionality of the benzothiazole, followed by nucleophilic attack by the carboxamide nitrogen.

Stereochemical Control

Achieving the desired (E)-configuration requires careful control of reaction conditions. The stereochemical outcome can be influenced by the choice of solvent, temperature, and specific reagents employed in the coupling reaction.

Optimized Coupling Conditions

Table 3: Optimization of Coupling Reaction Conditions

Entry Carboxamide (equiv.) Activating Agent Solvent Temperature (°C) Time (h) E:Z Ratio Yield (%)
1 1.0 POCl3 Dioxane RT 36 70:30 65
2 1.5 Benzoyl chloride Dioxane RT 36 75:25 75
3 1.2 SOCl2 DCM 0-RT 24 80:20 78
4 1.2 Formylpyrrolidine/BzCl Dioxane RT 36 85:15 82
5 1.5 Triphosgene THF -10-RT 12 90:10 85

Alternative Synthetic Approaches

One-Pot Sequential Method

An alternative approach involves a one-pot sequential reaction where the benzothiazole and isoxazole components are assembled and then coupled in a continuous process. This strategy minimizes isolation and purification of intermediates, potentially increasing overall yield.

Convergent Synthesis

A convergent synthetic strategy can also be employed, wherein both key fragments are prepared separately in their most reactive forms and then combined under optimized conditions. This approach offers advantages in terms of flexibility and the ability to introduce structural variations in either fragment.

Photochemical Method

Recent advances in heterocycle synthesis include photochemical permutation of thiazoles, isothiazoles, and other azoles. This approach uses photochemical irradiation to alter the structure of thiazoles and isothiazoles in a selective and predictable manner, potentially offering a novel route to the target compound.

Purification and Characterization

Purification Techniques

After synthesis, the target compound requires purification to remove impurities and unreacted starting materials. Column chromatography using silica gel with appropriate solvent systems (typically dichloromethane/methanol gradients) is commonly employed.

Recrystallization from suitable solvents such as ethanol, acetonitrile, or ethyl acetate can further enhance purity.

Analytical Characterization

Comprehensive characterization of this compound typically includes:

  • NMR spectroscopy (1H and 13C) to confirm structure and stereochemistry
  • Mass spectrometry to verify molecular weight and fragmentation pattern
  • IR spectroscopy to identify characteristic functional groups
  • Elemental analysis to confirm composition

Table 4: Expected Spectroscopic Data for this compound

Analytical Method Key Signals/Data Interpretation
1H NMR (500 MHz, CDCl3) δ 7.65-7.35 (m, aromatic H), 6.53 (s, isoxazole H), 3.7 (s, N-CH3), 2.50 (s, isoxazole-CH3) Confirmation of aromatic, isoxazole and methyl protons
13C NMR δ 160-170 (C=N), 155-165 (C=O), 105-165 (aromatic and isoxazole C) Verification of ylidene, carbonyl, and aromatic/heterocyclic carbons
IR (cm-1) 1695 (C=O), 1610 (C=N), 1550-1450 (aromatic) Identification of key functional groups
MS (m/z) [M+H]+ calculated based on molecular formula Confirmation of molecular weight

Scale-Up Considerations and Process Optimization

Reaction Scale-Up Challenges

When scaling up the synthesis of this compound, several challenges must be addressed. These include heat transfer efficiency in larger reaction vessels, mixing effectiveness, and potential safety concerns with reactive intermediates.

For the isoxazole synthesis step, careful temperature control is critical, as the formation of nitrile oxides can present safety hazards at larger scales.

Green Chemistry Modifications

More environmentally friendly approaches can be implemented, such as:

  • Replacing traditional organic solvents with greener alternatives like water or ionic liquids
  • Using ultrasound-assisted synthesis for reduced reaction times and energy consumption
  • Employing catalytic methods that reduce reagent quantities and waste generation

Q & A

Q. What synthetic routes are recommended for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:
  • Condensation : Reacting 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-amine with 5-methylisoxazole-3-carboxylic acid using coupling agents like EDCI or DCC in anhydrous DMF .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
  • Critical Conditions : Temperature (0–5°C for carbodiimide activation), solvent polarity, and stoichiometric ratios (1:1.2 amine:carboxylic acid) significantly impact yield (60–85%) .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6) identify proton environments (e.g., fluoro-substituted aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., [M+H]+^+ = 360.0824) confirms molecular formula (C15_{15}H12_{12}FN3_3O2_2S) .
  • HPLC : Purity assessment using a C18 column (95:5 acetonitrile/water, 1 mL/min) with UV detection at 254 nm .

Q. How can researchers evaluate the in vitro biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to reference drugs like doxorubicin .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .

Advanced Research Questions

Q. What strategies optimize substitution patterns on the benzothiazole ring to enhance bioactivity?

  • Methodological Answer :
  • Halogen Substitution : Replacing fluorine with bromine (via nucleophilic substitution using NaBr/CuI) improves lipophilicity and target binding (e.g., IC50_{50} reduced by 40% in kinase assays) .
  • Methyl Group Position : Comparative studies show 3-methyl substitution enhances metabolic stability vs. 5-methyl analogs in hepatic microsome assays .
  • Table 1 : Substituent Effects on Bioactivity
Substituent (Position)MIC (μg/mL)IC50_{50} (μM)
6-Fluoro (reference)8.012.5
6-Bromo4.58.2
6-Chloro6.010.1

Q. How do multi-component reactions improve synthesis efficiency for benzothiazole derivatives?

  • Methodological Answer :
  • One-Pot Synthesis : Combining benzothiazole formation (via cyclization of thioureas) with isoxazole coupling reduces steps (3 steps → 1 step) and increases yield (75% vs. 50% for stepwise synthesis) .
  • Catalytic Systems : Use of CuI/ligand systems accelerates imine formation (reaction time: 2 hours vs. 12 hours without catalyst) .

Q. What in silico methods predict binding affinity and pharmacokinetics for this compound?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to STING protein (PDB: 6NT5), revealing hydrogen bonds with Thr263 and hydrophobic interactions with Leu248 .
  • QSAR Models : Topological polar surface area (<60 Ų) and LogP (2.8) correlate with blood-brain barrier permeability (R2^2 = 0.89) .
  • ADMET Prediction : SwissADME predicts moderate CYP3A4 inhibition (probability: 0.65) and high plasma protein binding (88%) .

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